4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile
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Overview
Description
4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile typically involves the reaction of 3-amino-1,2,4-triazole with a suitable butanenitrile derivative. One common method involves the nucleophilic substitution reaction where the amino group of the triazole attacks the nitrile carbon of the butanenitrile derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
4-(3-Nitro-1h-1,2,4-triazol-1-yl)butanenitrile: A nitro derivative with different reactivity and applications.
1,2,4-Triazole-containing scaffolds: Various compounds containing the 1,2,4-triazole ring used in pharmaceuticals and materials science.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H9N5 |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)butanenitrile |
InChI |
InChI=1S/C6H9N5/c7-3-1-2-4-11-5-9-6(8)10-11/h5H,1-2,4H2,(H2,8,10) |
InChI Key |
MGRFHDHWMYSOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCCC#N)N |
Origin of Product |
United States |
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